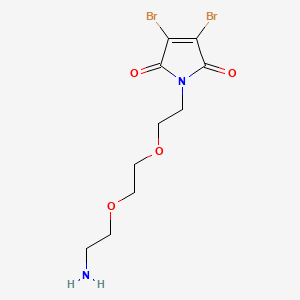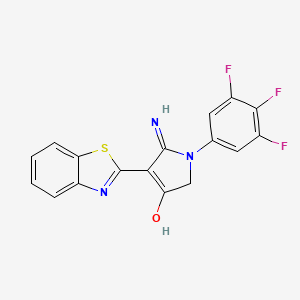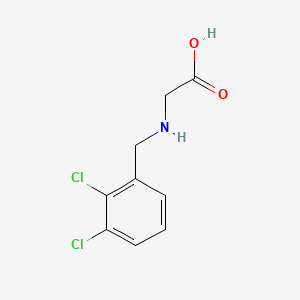
3,4-Dibromo-Mal-PEG2-Amine
Descripción general
Descripción
3,4-Dibromo-Mal-PEG2-Amine is a PEG-based linker that contains a dibromomaleimide group and a primary amine . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted . The primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds .
Synthesis Analysis
The synthesis of 3,4-Dibromo-Mal-PEG2-Amine involves the use of a PEG-based linker. This linker contains a dibromomaleimide group and a primary amine . Unfortunately, the specific synthesis process is not detailed in the available resources.
Molecular Structure Analysis
The molecular formula of 3,4-Dibromo-Mal-PEG2-Amine is C10H14Br2N2O4 . Its molecular weight is 386.04 g/mol . The InChI string representation of its structure is InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 .
Chemical Reactions Analysis
The primary amine in 3,4-Dibromo-Mal-PEG2-Amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds . The dibromomaleimide group allows for two points of attachment because both of the bromine atoms can be substituted .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-Dibromo-Mal-PEG2-Amine include a molecular weight of 386.04 g/mol , a topological polar surface area of 81.9 Ų , and a complexity of 336 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . It also has a rotatable bond count of 8 .
Aplicaciones Científicas De Investigación
Bio-conjugation
“3,4-Dibromo-Mal-PEG2-Amine” is a non-cleavable linker for bio-conjugation . Bio-conjugation is the process of chemically linking two or more biomolecules together, and it’s a crucial technique in many areas of biological research and drug development.
Drug Development
The compound’s use in bio-conjugation makes it valuable in drug development. It can be used to attach drugs to antibodies or other targeting molecules, creating highly specific therapies that can deliver drugs directly to diseased cells .
Synthesis of PROTACs
“3,4-Dibromo-Mal-PEG2-Amine” can be used in the synthesis of PROTACs . PROTACs (Proteolysis-Targeting Chimeras) are a new class of drugs that work by tagging disease-causing proteins for destruction by the cell’s own machinery.
Targeted Protein Degradation
As a component of PROTACs, “3,4-Dibromo-Mal-PEG2-Amine” contributes to targeted protein degradation. This is a promising strategy for treating diseases caused by harmful proteins, including many types of cancer .
Enhancing Water Solubility and Stability of Drugs
The salt form of “3,4-Dibromo-Mal-PEG2-Amine” can enhance the water solubility and stability of drugs . This can improve drug delivery and effectiveness.
Research Tool
As a linker molecule, “3,4-Dibromo-Mal-PEG2-Amine” is a valuable tool in biological and medical research. It can be used to create complex molecules for study, or to attach fluorescent tags to proteins for imaging studies .
Mecanismo De Acción
Target of Action
The primary target of 3,4-Dibromo-Mal-PEG2-Amine is the E3 ubiquitin ligase and the target protein . The compound is a PEG-based PROTAC linker used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Mode of Action
3,4-Dibromo-Mal-PEG2-Amine interacts with its targets by exploiting the intracellular ubiquitin-proteasome system to selectively degrade target proteins . The compound contains a Maleimides group and a NH2/Amine group linked through a linear PEG chain .
Biochemical Pathways
The biochemical pathway affected by 3,4-Dibromo-Mal-PEG2-Amine is the ubiquitin-proteasome system . This system is crucial for maintaining cellular homeostasis by controlling the degradation of intracellular proteins .
Pharmacokinetics
The pharmacokinetic properties of 3,4-Dibromo-Mal-PEG2-Amine are influenced by its PEG-based structure. Both the salt and free forms of the compound exhibit comparable biological activity at equivalent molar concentrations . The salt form (3,4-dibromo-mal-peg2-amine tfa) usually boasts enhanced water solubility and stability , which can impact the compound’s bioavailability.
Result of Action
The result of the action of 3,4-Dibromo-Mal-PEG2-Amine is the selective degradation of target proteins . This can lead to changes in cellular processes and functions depending on the specific proteins targeted.
Action Environment
The action, efficacy, and stability of 3,4-Dibromo-Mal-PEG2-Amine can be influenced by environmental factors. For instance, the compound’s water solubility and stability are enhanced in its salt form . This suggests that the compound’s action may be more effective in aqueous environments.
Direcciones Futuras
3,4-Dibromo-Mal-PEG2-Amine is a promising compound for the development of PROTACs, which have potential applications in targeted protein degradation therapies . The dibromo-mal PEG thio reaction is fast, efficient, high yielding, site-specific, and generates stable products that retain their full biological activity .
Propiedades
IUPAC Name |
1-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-3,4-dibromopyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14Br2N2O4/c11-7-8(12)10(16)14(9(7)15)2-4-18-6-5-17-3-1-13/h1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJBUXFSRLIRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCN1C(=O)C(=C(C1=O)Br)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Br2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromo-Mal-PEG2-Amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B604886.png)
![N-{[5-(2,4-dichlorophenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604889.png)
![N-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B604890.png)
![2-(5-{[4-(methylsulfanyl)benzyl]amino}-1H-tetrazol-1-yl)ethanol](/img/structure/B604892.png)
![2-(2-{[(4-Bromo-2-thienyl)methyl]amino}ethoxy)ethanol](/img/structure/B604893.png)
![N~1~-[(4-bromothiophen-2-yl)methyl]-1H-tetrazole-1,5-diamine](/img/structure/B604895.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B604897.png)



![4-[5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}sulfanyl)-1H-tetraazol-1-yl]benzoic acid](/img/structure/B604904.png)

![N-{3-[(diphenylacetyl)amino]propyl}-4-hydroxyquinazoline-2-carboxamide](/img/structure/B604906.png)
![4-oxo-N-{3-[(phenylsulfonyl)amino]propyl}-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B604907.png)